molecular formula C20H19NO5S2 B2885644 (5Z)-3-(2-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one CAS No. 638139-49-8

(5Z)-3-(2-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

Cat. No. B2885644
CAS RN: 638139-49-8
M. Wt: 417.49
InChI Key: IWDQJKNHCGVEFI-BOPFTXTBSA-N
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Description

(5Z)-3-(2-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO5S2 and its molecular weight is 417.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Applications in Antimicrobial Activity

Thiazolidinone derivatives are synthesized through various chemical processes and have shown moderate to promising antibacterial and antifungal activities. For instance, one study describes the one-pot synthesis of pyrimidinothiazolidinones, showcasing their moderate anti-inflammatory activity and potential as antibacterial and antifungal agents (Lingappa et al., 2010). Another research highlights the synthesis of thiazolidinone, thiazoline, and thiophene derivatives, with some compounds exhibiting promising antimicrobial activities (Gouda et al., 2010).

Photo-oxidation and CNS Penetrability

Thiazolidinone derivatives have been explored for their selective and stereospecific hydroxylation properties, as demonstrated in the singlet oxygenation of thiazolidine derivatives (Takata et al., 1985). Moreover, certain derivatives have been studied for their ability to penetrate the central nervous system, offering potential as pharmacological tools for neurological studies (Rosen et al., 1990).

Corrosion Inhibition and Anticancer Potential

Research into thiazolidinone derivatives also includes their application in corrosion inhibition and their anticancer potential. A study on the corrosion inhibition performance of certain thiazolidinedione derivatives for mild steel in hydrochloric acid solution highlights their effectiveness (Yadav et al., 2015). Additionally, derivatives have been evaluated for their anticancer and HIV activity, showing promising results in preliminary screenings (Patel et al., 2013).

properties

IUPAC Name

(5Z)-3-(2-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S2/c1-23-14-8-6-5-7-13(14)21-19(22)17(28-20(21)27)11-12-9-15(24-2)18(26-4)16(10-12)25-3/h5-11H,1-4H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDQJKNHCGVEFI-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(2-methoxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

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